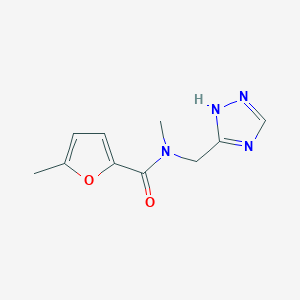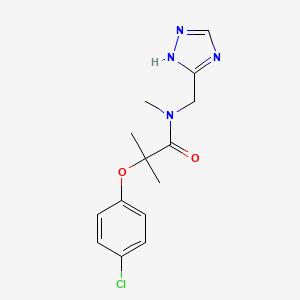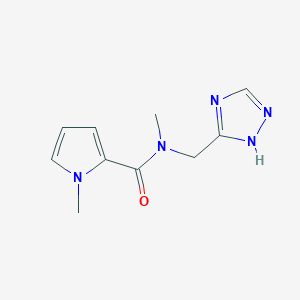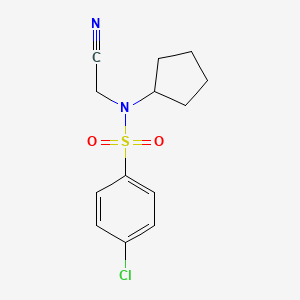![molecular formula C16H20N2OS B7594892 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPA is a synthetic compound that has been synthesized through various methods and has been found to exhibit diverse biochemical and physiological effects.
作用机制
The mechanism of action of 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide involves its interaction with various receptors and enzymes in the body. This compound has been found to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit diverse biochemical and physiological effects, including antitumor activity, modulation of glutamate receptors, inhibition of histone deacetylases, activation of immune cells, and enhancement of the immune response. These effects make this compound a promising candidate for the development of novel therapeutics in various fields of medicine.
实验室实验的优点和局限性
The advantages of using 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide in lab experiments include its synthetic availability, diverse biochemical and physiological effects, and potential therapeutic applications. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to elucidate its mechanism of action and optimize its therapeutic potential.
未来方向
For research on 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide include the development of novel therapeutics based on its biochemical and physiological effects, the optimization of its therapeutic potential, and the elucidation of its mechanism of action. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to exhibit diverse biochemical and physiological effects. The potential therapeutic applications of this compound make it a promising candidate for further research in various fields of medicine. However, further research is needed to elucidate its mechanism of action, optimize its therapeutic potential, and ensure its safety for use in humans.
合成方法
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide has been synthesized through various methods, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and reductive amination. The most commonly used method for synthesizing this compound is the palladium-catalyzed coupling reaction, which involves the coupling of 2-bromo-N-(1-(5-methylthiophen-2-yl)propan-2-yl)acetamide with 3-aminophenylboronic acid in the presence of a palladium catalyst.
科学研究应用
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and immunology. In cancer research, this compound has been found to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation. In immunology, this compound has been found to activate immune cells and enhance the immune response.
属性
IUPAC Name |
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11(8-15-7-6-12(2)20-15)18-16(19)10-13-4-3-5-14(17)9-13/h3-7,9,11H,8,10,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRUGJPGOPJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(C)NC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)


![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)

![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)



![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)